5-methoxyisoquinoline-3-carboxylic Acid
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Overview
Description
5-Methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound that belongs to the isoquinoline family This compound is characterized by a methoxy group attached to the fifth position and a carboxylic acid group at the third position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxyisoquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid using phosphorus oxychloride (POCl3) as a catalyst and solvent . This method provides a straightforward route to obtain the desired isoquinoline derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its antibacterial properties against plant pathogens.
Medicine: Explored as a potential lead compound for the development of new antibacterial agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit biofilm formation . The compound’s interaction with bacterial enzymes and proteins leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Isoquinoline-3-carboxylic acid: Lacks the methoxy group at the fifth position.
5-Hydroxyisoquinoline-3-carboxylic acid: Contains a hydroxyl group instead of a methoxy group at the fifth position.
5-Methylisoquinoline-3-carboxylic acid: Contains a methyl group instead of a methoxy group at the fifth position.
Uniqueness: 5-Methoxyisoquinoline-3-carboxylic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s solubility and reactivity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Biological Activity
5-Methoxyisoquinoline-3-carboxylic acid (MIQCA) is a compound of considerable interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of MIQCA, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent studies.
Chemical Structure and Properties
This compound is characterized by its isoquinoline skeleton, which is known for various biological activities. The presence of the methoxy group at the 5-position and the carboxylic acid functional group at the 3-position enhance its reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that MIQCA exhibits significant antimicrobial properties. In particular, isoquinoline derivatives, including MIQCA, have shown effectiveness against various bacterial strains:
- Activity Against Gram-Positive Bacteria : MIQCA has been tested against pathogens such as Staphylococcus aureus and Enterococcus faecalis, showing promising antibacterial effects .
- Mechanism of Action : The antibacterial activity may be attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The anticancer potential of MIQCA has been evaluated in several studies, highlighting its cytotoxic effects on cancer cell lines:
- Cell Lines Tested : The compound has been tested on A549 human lung adenocarcinoma cells, where it demonstrated significant cytotoxicity. For instance, treatment with MIQCA reduced cell viability significantly compared to untreated controls .
- Comparative Efficacy : In comparative studies, MIQCA's anticancer activity was found to be comparable to established chemotherapeutic agents such as cisplatin. The compound exhibited a dose-dependent reduction in cell viability .
Table 1: Anticancer Activity of this compound
Concentration (µM) | Cell Viability (%) | Statistical Significance |
---|---|---|
10 | 80.5 | p < 0.05 |
50 | 63.4 | p < 0.01 |
100 | 21.2 | p < 0.001 |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoquinoline derivatives, including MIQCA, against Ralstonia solanacearum. Results indicated that MIQCA exhibited significant inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
- Case Study on Anticancer Properties : Another study focused on the effects of MIQCA on A549 cells in vitro. The results showed that treatment with MIQCA resulted in a marked decrease in cell viability and induced apoptosis through caspase activation pathways .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, MIQCA has been investigated for other therapeutic potentials:
- Neuroprotective Effects : Preliminary studies suggest that compounds related to MIQCA may possess neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential applications in inflammatory diseases.
Properties
Molecular Formula |
C11H9NO3 |
---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
5-methoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-15-10-4-2-3-7-6-12-9(11(13)14)5-8(7)10/h2-6H,1H3,(H,13,14) |
InChI Key |
BVRREBRHBJBALR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CN=C(C=C21)C(=O)O |
Origin of Product |
United States |
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